
5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole, also known as DPA-714, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a selective ligand for the translocator protein (TSPO) and has been shown to have anti-inflammatory and neuroprotective effects.
作用機序
5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole binds selectively to the TSPO, a protein that is found in high concentrations in the mitochondria of immune cells and glial cells. TSPO is involved in the regulation of mitochondrial function, steroid hormone synthesis, and apoptosis. By binding to TSPO, 5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole can modulate these processes and exert its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. Additionally, 5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole can protect neurons from oxidative stress and apoptosis, and promote the repair of damaged neurons.
実験室実験の利点と制限
One of the main advantages of using 5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole in lab experiments is its high selectivity for TSPO. This allows researchers to study the specific effects of TSPO modulation without interfering with other cellular processes. However, one limitation of using 5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole is its relatively low potency compared to other TSPO ligands. This can make it difficult to achieve the desired effects at lower concentrations.
将来の方向性
There are several future directions for research on 5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole. One area of interest is the development of more potent TSPO ligands that can achieve the desired effects at lower concentrations. Additionally, there is ongoing research on the use of 5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole in the diagnosis and treatment of cancer. Finally, there is a need for further studies to elucidate the precise mechanisms of action of 5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole and to explore its potential applications in other disease states.
In conclusion, 5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its selectivity for TSPO and its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases and cancer. While there are some limitations to using 5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole in lab experiments, there are several future directions for research on this compound that hold promise for the development of new treatments and diagnostic tools.
合成法
The synthesis of 5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole involves the reaction of 5,7-dichloro-2-methyl-1H-indole-3-carbaldehyde with phenylsulfonyl chloride in the presence of a base. The resulting compound is then treated with ammonia to yield 5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole. This synthesis method has been optimized to produce high yields of 5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole with good purity.
科学的研究の応用
5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole has been shown to have potential applications in the diagnosis and treatment of cancer.
特性
IUPAC Name |
1-(benzenesulfonyl)-5,7-dichloro-2-methylpyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2S/c1-9-7-10-8-12(15)17-14(16)13(10)18(9)21(19,20)11-5-3-2-4-6-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLVPQXKUATMRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=NC(=C2N1S(=O)(=O)C3=CC=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B571811.png)
![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B571812.png)
![2-Azaspiro[5.5]undecan-1-one](/img/structure/B571813.png)
![N-[2-iodo-4-[2-(methylsulfamoyl)ethyl]phenyl]acetamide](/img/structure/B571814.png)
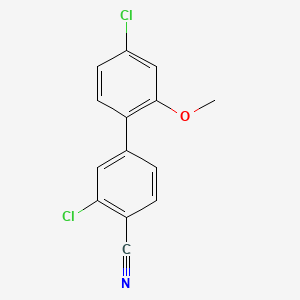
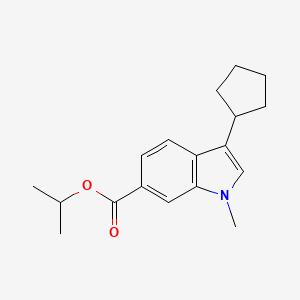
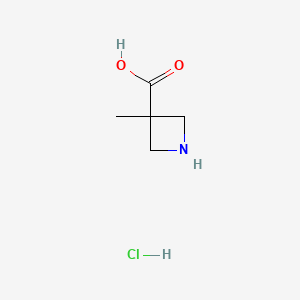
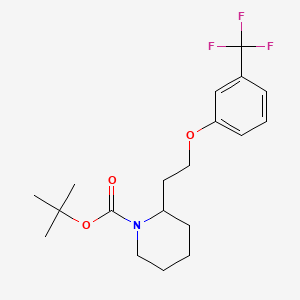

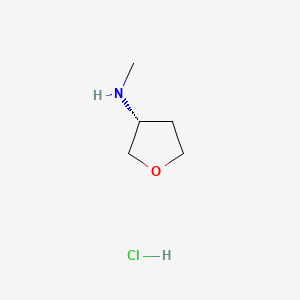
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B571830.png)

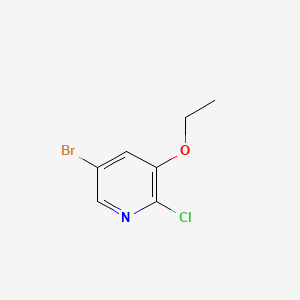
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B571833.png)